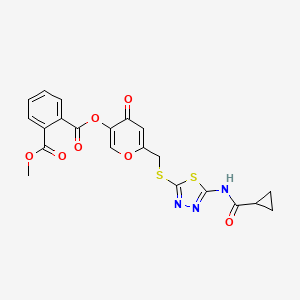

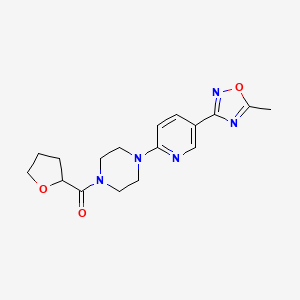

![molecular formula C19H19N5O4S B2504871 methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 784186-87-4](/img/structure/B2504871.png)

methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly address this compound, they do discuss related molecules and their properties, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with optimization of conditions such as molar ratio, reaction time, and temperature to achieve high yields. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid involves steps like etherification, sulfonyl chloride formation, amine formation, and esterification, with yields up to 97.4% after optimization . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drugs, has been achieved with total yields between 17% and 37% . These examples suggest that the synthesis of the compound would also require careful optimization of reaction conditions to maximize yield.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using spectroscopic methods and quantum chemical computations. For example, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione was analyzed, and the vibrational wavenumbers were computed at HF and DFT levels of theory . Similarly, the molecular structure, vibrational frequencies, and electronic absorption of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one were investigated using DFT/B3LYP method . These studies provide a framework for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from molecular docking studies and MEP analysis. For instance, the MEP map of the triazole compound indicates possible sites for nucleophilic attack, and molecular docking studies suggest that the triazole nitrogen atoms and the thione sulfur atom are crucial in bonding . These insights can be applied to predict the reactivity of the compound in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. The HOMO-LUMO gap, NBO analysis, and hyperpolarizability studies provide information on the electronic properties and potential non-linear optical activity . The solubility and stability in different solvents can be assessed using methods like the integral equation formalism polarizable continuum model (IEFPCM) . These studies can help predict the properties of the compound , such as solubility, stability, and electronic characteristics.

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a related compound, is involved in cyclization reactions that yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction is unique because it occurs exclusively regardless of the base strength used, indicating a specific pathway in organic synthesis Ukrainets, Petrushova, Davidenko, & Grinevich, 2014.

The compound is also related to the field of antimicrobial research, where novel 1,2,4-triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate significant potential against various microorganisms, highlighting their importance in the development of new antimicrobial agents Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Photophysical and Photochemical Properties

- Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a compound with structural similarities, has been synthesized and studied for its photophysical properties. The introduction of methoxy and cyano groups has been found to significantly influence the luminescence properties of these compounds, which could be of interest in the development of new materials with specific optical properties Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021.

Liquid Crystalline Properties

- Research into the liquid crystalline behaviors of double Schiff bases bearing ester linkage as a central core, including compounds structurally related to methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, has shown that such molecules can exhibit a broad range of nematic and smectic mesophases. The stability and type of liquid crystalline phases exhibited by these compounds are dependent on the length of the terminal alkoxy chain and the nature of substituent groups Al-Obaidy, Tomi, & Abdulqader, 2021.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-27-15-9-5-12(6-10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-7-3-13(4-8-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQFIBHXNGZLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

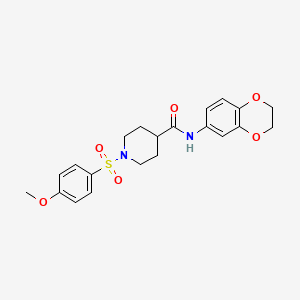

![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)

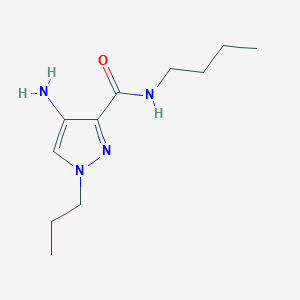

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)

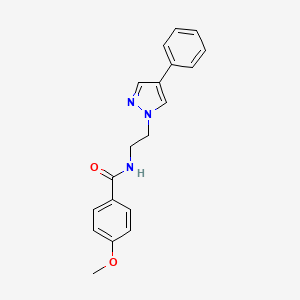

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)

![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)